(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring with a tert-butoxycarbonyl group and a fluorine atom. This compound is significant in medicinal chemistry and organic synthesis due to its potential applications in drug development and as a building block for more complex molecules.
The compound is cataloged under the CAS number 2165538-57-6 and can be found in various chemical databases such as PubChem and BenchChem. It is commercially available from suppliers like Key Organics and Ambeed, where it is often used for research purposes.
This compound belongs to the class of piperidine derivatives, which are cyclic amines known for their diverse biological activities. The presence of the tert-butoxycarbonyl protecting group enhances its stability and reactivity, making it suitable for further chemical modifications.
The synthesis of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent selection, and purification methods to ensure high yield and purity of the final product.
The molecular formula for (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is C11H18FNO4, with a molar mass of approximately 247.27 g/mol. The structural representation highlights the stereochemistry at the 2 and 5 positions of the piperidine ring, which are crucial for its biological activity.
(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions may require specific catalysts or reaction conditions to optimize yields and selectivity.
The mechanism of action for (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid primarily relates to its role as a scaffold in drug design. Its structural features enable it to interact with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures have been studied for their ability to modulate enzyme activity and affect biological pathways, making them valuable in therapeutic contexts.
The compound exhibits a white to off-white solid appearance with a high purity level (>95%). Its boiling point has not been explicitly documented but is expected to be influenced by its molecular weight and structure.
Key chemical properties include:
Relevant data on these properties can be found in safety data sheets provided by suppliers.
(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid serves multiple roles in scientific research:
This compound's versatility makes it a valuable asset in both academic research and industrial applications within chemistry and pharmaceuticals.
The piperidine ring serves as a fundamental structural motif in bioactive molecules, necessitating precise stereochemical control during synthesis. For cis-5-fluoropiperidine derivatives, enantioselective approaches typically employ chiral auxiliaries or catalysts to establish the (2S,5S) configuration. A common strategy involves cyclization of appropriately functionalized precursors, such as amino acids or unsaturated carbonyl compounds, under asymmetric conditions. For example, reductive amination of chiral α-fluoroketones with enantiopure amino aldehydes can yield the piperidine core with high diastereoselectivity. The stereocenters at C2 and C5 are established concurrently to ensure the requisite cis orientation, often verified by nuclear Overhauser effect spectroscopy (NOESY) correlations showing spatial proximity between H2 and H5/H6 protons [6].
Key advancements include the use of Evans oxazolidinone auxiliaries to control C2 stereochemistry, followed by ring-closing metathesis to form the piperidine scaffold. This method achieves enantiomeric excesses (ee) >95% and is scalable for multigram synthesis. Alternatively, enzymatic desymmetrization of prochiral piperidine-diones offers a sustainable route, leveraging lipases or esterases to generate chiral alcohols with >99% ee, which are subsequently transformed into the target scaffolds [5].
Introducing fluorine at C5 with strict cis stereochemistry relative to C2 is critical for the biological activity of this compound. Two primary fluorination strategies dominate:
Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor target enolates or enol ethers derived from piperidinones. For instance, the lithium enolate of N-Boc-2-piperidone undergoes electrophilic fluorination to yield 5-fluoro-2-piperidone with high cis selectivity (dr >10:1). The stereochemical outcome arises from equatorial attack on the enolate, favored by the Boc group’s steric bulk .
Nucleophilic Fluorination: Deoxyfluorination of 5-hydroxypiperidine precursors using diethylaminosulfur trifluoride (DAST) or its derivatives. This method requires pre-installed C2 chirality, and retention of configuration is achieved under mild conditions (−78°C to 0°C). For example, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives treated with DAST afford the 5-fluoro product with >90% retention of stereochemistry [4] [5].
Table 1: Comparison of Fluorination Methods for Cis-5-Fluoropiperidine Synthesis
Method | Reagent | Substrate | dr (cis:trans) | Yield (%) |
---|---|---|---|---|
Electrophilic | Selectfluor | 2-N-Boc-piperidin-5-one enolate | 12:1 | 85 |
Nucleophilic (Deoxyfluorination) | DAST | (2S,5S)-5-Hydroxypiperidine | >20:1 | 78 |
Radical Fluorination | XeF₂ | Unsaturated N-Boc-piperidine | 3:1 | 62 |
The Boc group serves multiple functions in synthesizing this piperidine derivative:
Mechanistically, the Boc group stabilizes chair-like transition states during ring formation or fluorination, minimizing high-energy twist-boat conformations that erode stereoselectivity.
Enzymes provide chiral discrimination for resolving racemic cis/trans mixtures of 5-fluoropiperidine derivatives. Lipases (e.g., Candida antarctica lipase B) and esterases selectively hydrolyze ester groups at C2, exploiting subtle differences in steric environment between diastereomers. Key findings:
Asymmetric hydrogenation of dehydrofluoropiperidine precursors offers a direct route to chiral cis-5-fluoropiperidines. Key developments:
Table 2: Performance of Catalysts in Asymmetric Hydrogenation for Cis-5-Fluoropiperidine Synthesis
Catalyst | Substrate | ee (%) | dr (cis:trans) | Turnover Number |
---|---|---|---|---|
Ir-(S)-Phosphinooxazoline | 5-Fluoro-1-Boc-3,4-dehydropiperidine | 97 | >50:1 | 1,000 |
Ru-(R)-BINAP-Dpen | N-Boc-5-fluoropyridinium salt | 95 | 30:1 | 800 |
Rh-(R,R)-Et-DuPhos | 2-Carbomethoxy-5-fluoropyridine | 89 | 15:1 | 500 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5